1-(4-Aminophenyl)-3-(propan-2-yl)urea
CAS No.: 70826-93-6
Cat. No.: VC3344489
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70826-93-6 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 1-(4-aminophenyl)-3-propan-2-ylurea |
| Standard InChI | InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |
| Standard InChI Key | QFCKYNDJEALQAV-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)NC1=CC=C(C=C1)N |
| Canonical SMILES | CC(C)NC(=O)NC1=CC=C(C=C1)N |
Introduction
1-(4-Aminophenyl)-3-(propan-2-yl)urea is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. It is identified by the CAS number 70826-93-6. This compound is often used as a research chemical due to its unique properties and potential applications in various fields of chemistry and pharmacology.
Synthesis and Preparation
The synthesis of 1-(4-Aminophenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-aminophenyl isocyanate with propan-2-amine. This process involves nucleophilic addition, where the amine group of propan-2-amine reacts with the isocyanate group of 4-aminophenyl isocyanate to form the urea linkage.
Table 1: Comparison of Diarylurea Derivatives
Potential Uses and Future Research Directions
Given its structural similarity to other biologically active urea derivatives, 1-(4-Aminophenyl)-3-(propan-2-yl)urea may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further research is needed to explore its specific biological activities and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume